5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid
Overview
Description
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, also known as CEPA, is a chemical compound with diverse applications in various fields of research and industry. It has a molecular formula of C14H12ClNO4 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid consists of a nicotinic acid core with a chlorine atom at the 5-position and an ethoxyphenoxy group at the 2-position . The average molecular mass is 293.702 Da .Scientific Research Applications
Herbicidal Activity
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid and its derivatives have been studied for their herbicidal properties. Researchers have found that certain derivatives exhibit significant herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata. The structure-activity relationships of these compounds are important for developing new herbicides, particularly against monocotyledonous weeds (Chen Yu et al., 2021).
Receptor Activity in Pharmacology
Nicotinic acid, a core component of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, is known for its lipid-lowering effects, primarily by acting on a specific G protein-coupled receptor. This receptor activity is crucial in understanding the pharmacological effects of nicotinic acid and its derivatives, particularly in treating hypertriglyceridemia and elevating high-density lipoprotein levels (A. Lorenzen et al., 2001).
Potential in Biomedical Applications
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid derivatives show promise in various biomedical applications due to their pharmacological properties. Their potential as anti-inflammatory and analgesic agents has been explored, with some derivatives showing significant activity in these areas, comparable to established drugs (L. Navidpour et al., 2014).
Chemical Production Methods
The production methods for nicotinic acid, a component of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, are also a topic of research. Studies focus on environmentally friendly and industrially feasible methods for producing nicotinic acid, highlighting the significance of green chemistry in chemical manufacturing (Dawid Lisicki et al., 2022).
Molecular and Structural Studies
Research into the molecular and structural aspects of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid and its derivatives includes studies on crystal structures, synthesis methods, and the formation of compounds under different conditions. Such studies are essential for understanding the properties and potential applications of these compounds in various fields (Zhongjun Gao et al., 2021).
properties
IUPAC Name |
5-chloro-2-(4-ethoxyphenoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-19-10-3-5-11(6-4-10)20-13-12(14(17)18)7-9(15)8-16-13/h3-8H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFXCBYZIKRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211596 | |
Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid | |
CAS RN |
1228551-82-3 | |
Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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